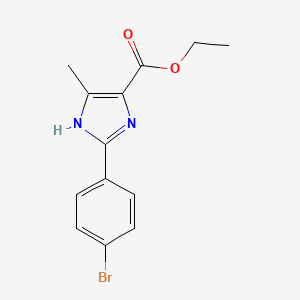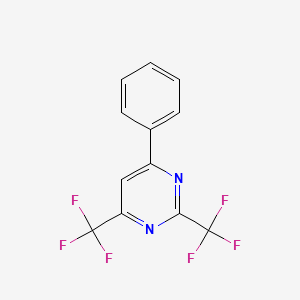
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of a pyrimidine ring substituted with a phenyl group at the 4-position and two trifluoromethyl groups at the 2- and 6-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-phenyl-2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the trifluoromethyl groups.
Oxidation and Reduction: While the pyrimidine ring is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Substitution Reactions: Products include derivatives with various substituents replacing the trifluoromethyl groups.
Oxidation: Oxidized phenyl derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine varies depending on its application:
Comparaison Avec Des Composés Similaires
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in chemical reactivity and biological activity.
2,4,6-Tris(trifluoromethyl)pyrimidine: Another trifluoromethylated pyrimidine with distinct properties due to the additional trifluoromethyl group.
Uniqueness: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .
Propriétés
Formule moléculaire |
C12H6F6N2 |
|---|---|
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
4-phenyl-2,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H |
Clé InChI |
XTWDWTJXXMSFQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


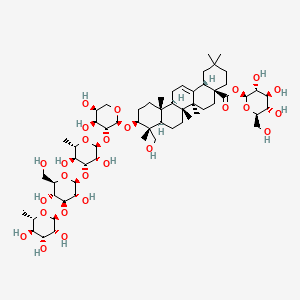
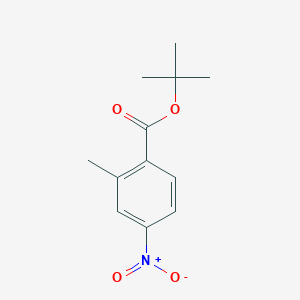

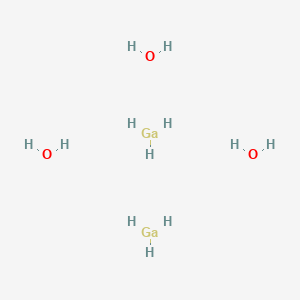
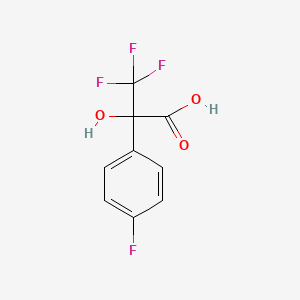
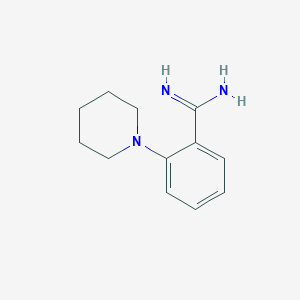
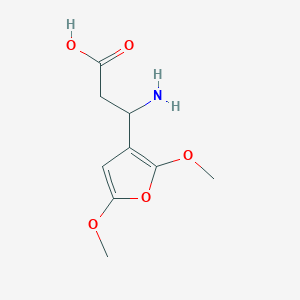
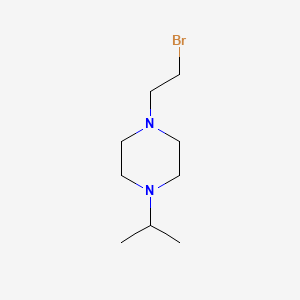
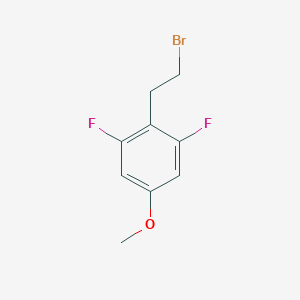
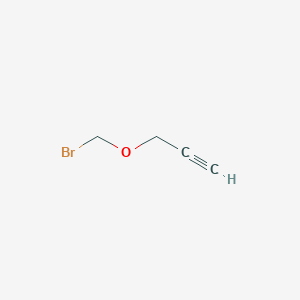
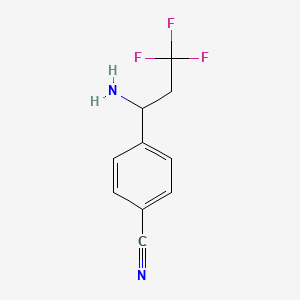

![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
